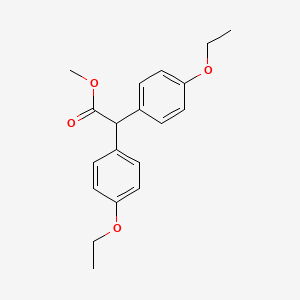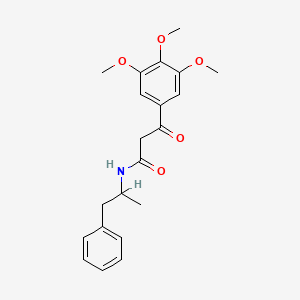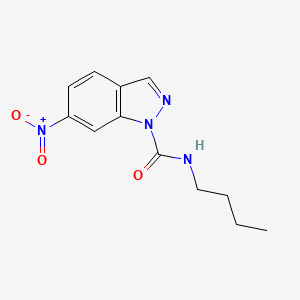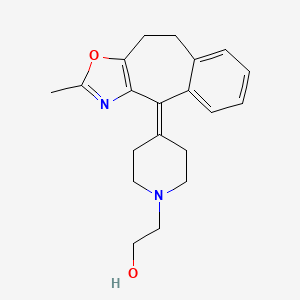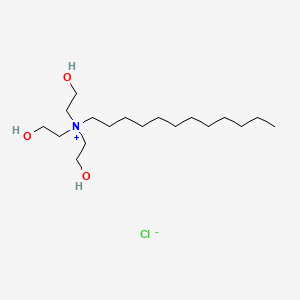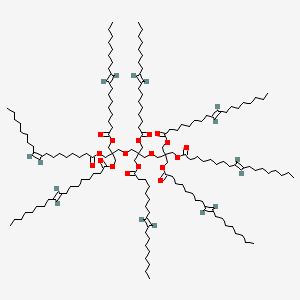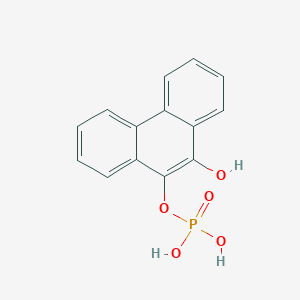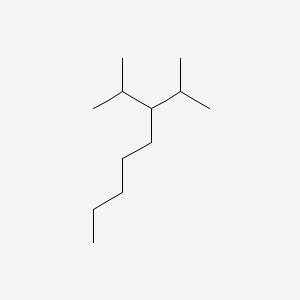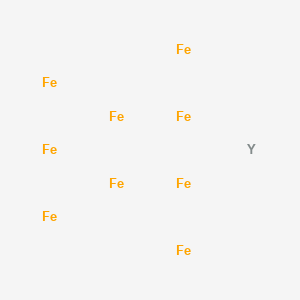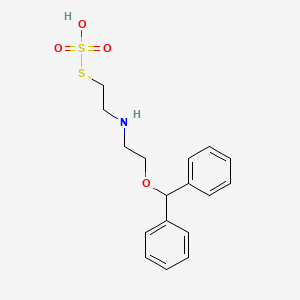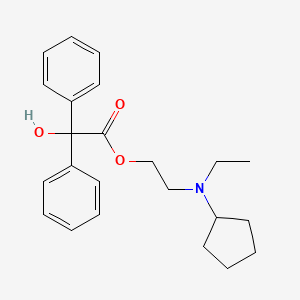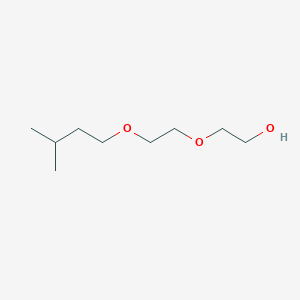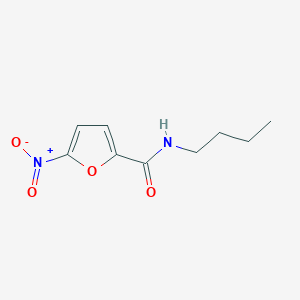
N-Butyl-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-5-nitrofuran-2-carboxamide is a compound belonging to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiprotozoal properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the corresponding carboxamide through a series of reactions involving acetic anhydride and sulfuric acid
Industrial Production Methods
Industrial production of N-Butyl-5-nitrofuran-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The nitration and subsequent reactions are carefully monitored to avoid side reactions and degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Tetrahydrofuran derivatives: Formed by the hydrogenation of the furan ring.
Substituted furans: Formed by nucleophilic substitution of the nitro group.
Wissenschaftliche Forschungsanwendungen
N-Butyl-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Potential use as an antimicrobial agent to combat drug-resistant bacteria.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Butyl-5-nitrofuran-2-carboxamide involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components. These intermediates can cause damage to bacterial DNA and proteins, leading to cell death. The compound targets specific enzymes involved in bacterial metabolism, disrupting their function and inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Used for topical infections.
Uniqueness
N-Butyl-5-nitrofuran-2-carboxamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other nitrofuran derivatives. Its butyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and increasing its efficacy as an antimicrobial agent.
Eigenschaften
CAS-Nummer |
14121-89-2 |
|---|---|
Molekularformel |
C9H12N2O4 |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
N-butyl-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C9H12N2O4/c1-2-3-6-10-9(12)7-4-5-8(15-7)11(13)14/h4-5H,2-3,6H2,1H3,(H,10,12) |
InChI-Schlüssel |
MBVKITLRQRCZFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


